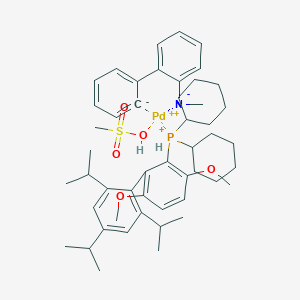
BrettPhosPdG4
Overview
Description
BrettPhos Pd G4 is an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst . It is a fourth-generation (G4) Buchwald precatalyst that is similar to the third-generation (G3) precatalysts except that the amino group on the biphenyl backbone is methylated . This modification helps to prevent the limitations of using the third-generation precatalysts . It is air, moisture, and thermally-stable and shows good solubility in common organic solvents . BrettPhos Pd G4 is highly useful in cross-coupling reactions .
Molecular Structure Analysis
The empirical formula of BrettPhos Pd G4 is C49H68NO5PPdS . Its molecular weight is 920.53 . The SMILES string representation of its structure is CC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C(OC)=CC=C2OC.CNC5=C(C6=C([Pd]OS(C)(=O)=O)C=CC=C6)C=CC=C5 .
Chemical Reactions Analysis
BrettPhos Pd G4 is highly useful in various cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
BrettPhos Pd G4 is a solid substance . It has a high quality level of 100 . The composition is approximately 5 wt. % (loading of catalyst) .
Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
- Application : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with amines .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Heck Reaction
- Application : The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with alkenes .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Hiyama Coupling
- Application : The Hiyama coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organosilanes .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Negishi Coupling
- Application : The Negishi coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organozinc compounds .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Sonogashira Coupling
- Application : The Sonogashira coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with terminal alkynes .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Stille Coupling
- Application : The Stille coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organotin compounds .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Suzuki-Miyaura Coupling
- Application : The Suzuki-Miyaura coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with boronic acids .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Cross-Electrophile Coupling
- Application : Cross-electrophile coupling is a powerful tool for the formation of carbon-carbon bonds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of two different electrophiles .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Kumada Coupling
- Application : The Kumada coupling is used to form carbon-carbon bonds between two different organic compounds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of aryl halides with organomagnesium compounds .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
Cross-Electrophile Coupling
- Application : Cross-electrophile coupling is a powerful tool for the formation of carbon-carbon bonds .
- Method : BrettPhosPdG4 is used as a catalyst to facilitate the coupling of two different electrophiles .
- Results : The use of BrettPhosPdG4 results in efficient and selective formation of the desired product .
properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHQIRELULCCH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69NO5PPdS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BrettPhosPdG4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



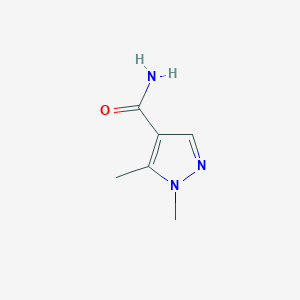
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
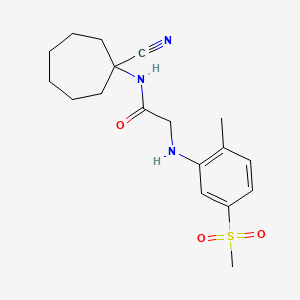
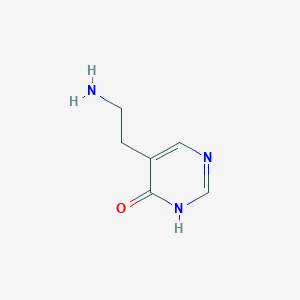
![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
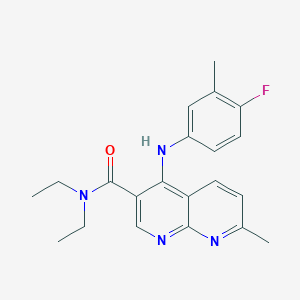
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)